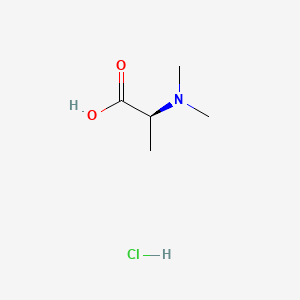

(2S)-2-(dimethylamino)propanoic acid hydrochloride

Vue d'ensemble

Description

(2S)-2-(dimethylamino)propanoic acid hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a dimethylamino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)propanoic acid hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for two hours, followed by filtration and crystallization to obtain the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and drying.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted propanoic acid derivatives.

Applications De Recherche Scientifique

(2S)-2-(dimethylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of (2S)-2-(dimethylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aminomethyl propanol: An organic compound with similar structural features, used as a buffer and precursor in organic synthesis.

Hexamethylphosphoramide: A phosphoramide with similar functional groups, used as a reagent in organic synthesis.

Uniqueness

(2S)-2-(dimethylamino)propanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Activité Biologique

(2S)-2-(dimethylamino)propanoic acid hydrochloride, commonly referred to as DMAPA·HCl, is a synthetic compound with diverse applications in chemistry and biology. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMAPA·HCl is characterized by the presence of a dimethylamino group attached to a propanoic acid backbone. Its chemical formula is C5H13ClN2O, and it features both an amino group and a carboxylic acid functional group, making it a versatile building block in organic synthesis and drug development.

The biological activity of DMAPA·HCl can be attributed to several mechanisms:

- Receptor Binding : The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing receptor activity and signaling pathways.

- Enzyme Modulation : DMAPA·HCl may inhibit or activate specific enzymes involved in metabolic processes, potentially affecting pathways such as the JAK/STAT or NF-κB signaling pathways.

- Neurotropic Effects : Some studies suggest that derivatives of propanoic acid compounds exhibit neurotropic activities, which may be relevant for neurological applications .

Antimicrobial Activity

Research indicates that DMAPA·HCl exhibits antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that certain derivatives of propanoic acids displayed significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.039 mg/mL against pathogens like E. coli and C. albicans .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMAPA·HCl. Acute toxicity studies indicate that the compound has a relatively high LD50 value, suggesting low acute toxicity under controlled conditions. For example, propionic acid derivatives showed LD50 values ranging from 351 mg/kg (undiluted) to 4290 mg/kg (10% aqueous solutions) in animal models .

| Study Type | LD50 Value (mg/kg) | Observations |

|---|---|---|

| Acute Toxicity | 351 (undiluted) | Local effects leading to skin irritation |

| 4290 (10% aqueous) | Mild gastrointestinal effects observed | |

| Repeated Dose Toxicity | >1600 | No severe effects noted; transient weight loss |

Case Studies

- Neurotropic Activity : A study investigating the neurotropic effects of propanoic acid derivatives found that DMAPA·HCl showed promise in modulating neuronal activity without significant toxicity at therapeutic doses .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of DMAPA·HCl derivatives demonstrated that specific modifications enhanced their effectiveness against Gram-positive and Gram-negative bacteria, providing insights into structure-activity relationships (SAR) .

Applications in Medicine and Industry

DMAPA·HCl is explored for its potential therapeutic applications, including:

- Drug Development : As a precursor in synthesizing pharmaceutical compounds due to its ability to modulate biological pathways.

- Agrochemicals : Utilized in developing agricultural chemicals owing to its bioactivity against microbial pathogens.

Propriétés

IUPAC Name |

(2S)-2-(dimethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXRWHVFQQQEC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10776128 | |

| Record name | N,N-Dimethyl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16708-13-7 | |

| Record name | N,N-Dimethyl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.